[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prosaikogenin D is a rare secondary saponin derived from the roots of Bupleurum species, particularly Bupleurum falcatum L. It is a hydrolyzed product of saikosaponin B2 and exhibits higher bioactivity compared to its parent glycoside. Prosaikogenin D has garnered attention due to its significant pharmacological properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prosaikogenin D can be synthesized through enzymatic hydrolysis of saikosaponin B2. The process involves the use of cellulase, which exhibits high hydrolysis performance. The reaction system is constructed by incubating saikosaponin B2 with cellulase in an HAc-NaAc buffer (pH 4.7) at 60°C for 33 hours. This method achieves a high conversion ratio of the substrate, making it an efficient and clean approach for the preparation of prosaikogenin D .
Industrial Production Methods
The industrial production of prosaikogenin D leverages enzymatic hydrolysis due to its environmental friendliness and high efficiency. Conventional methods such as acid hydrolysis and column chromatography are less preferred due to their environmental impact and production of undesired by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Prosaikogenin D undergoes various chemical reactions, including:
Oxidation: Prosaikogenin D can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in prosaikogenin D.
Substitution: Substitution reactions can introduce new functional groups into the prosaikogenin D molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of prosaikogenin D, each exhibiting unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Prosaikogenin D has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Prosaikogenin D is studied for its role in cellular processes and its effects on various cell lines.
Medicine: It has shown promising anti-cancer, anti-inflammatory, and immunomodulatory effects, making it a potential candidate for drug development.
Industry: Prosaikogenin D is used in the production of pharmaceuticals and nutraceuticals due to its bioactive properties
Wirkmechanismus
Prosaikogenin D exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound interacts with specific proteins and enzymes involved in these pathways, leading to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Saikosaponin A
- Saikosaponin D
- Prosaikogenin F
- Prosaikogenin G
- Saikogenin F
- Saikogenin G
Uniqueness
Prosaikogenin D is unique due to its higher bioactivity compared to its parent glycoside, saikosaponin B2. It exhibits stronger anti-cancer and immunomodulatory effects, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C36H58O8 |
---|---|
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-[[(3R,4S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25+,26-,27+,28+,29-,30+,32+,33-,34-,35-,36-/m1/s1 |
InChI-Schlüssel |
UAUUFLADFXKYAU-HMXSDMDBSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.